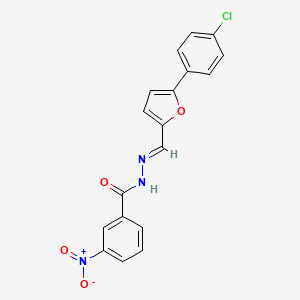

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

Description

Properties

IUPAC Name |

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O4/c19-14-6-4-12(5-7-14)17-9-8-16(26-17)11-20-21-18(23)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,21,23)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKQEDHRCOVWRN-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The steps are as follows:

Preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 4-chlorobenzaldehyde reacts with furan in the presence of a formylating agent such as POCl₃ and DMF.

Condensation Reaction: The prepared aldehyde is then reacted with 3-nitrobenzohydrazide in ethanol under reflux to form the desired hydrazone compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding nitro or amino derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 5-(4-chlorophenyl)furan-2-carboxaldehyde. The resulting compound can be characterized using various techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Mass Spectrometry : Confirms molecular weight and structure.

- X-ray Crystallography : Determines the crystal structure for detailed analysis.

Anticancer Activity

Research has indicated that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a study highlighted the effectiveness of related hydrazone compounds in inhibiting tumor growth in various cancer models, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This property makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Nonlinear Optical Properties

The compound's structural features contribute to its nonlinear optical properties, which are crucial in photonics and optoelectronic applications. Nonlinear optical materials are essential for frequency conversion processes such as second harmonic generation and optical switching. Research indicates that similar compounds exhibit high second-order nonlinear optical susceptibilities, making them suitable for applications in laser technology and telecommunications .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals like copper(II). These metal complexes have been studied for their potential use in catalysis and as materials with enhanced electronic properties .

Photophysical Studies

The photophysical properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune its electronic properties through structural modifications opens avenues for developing efficient light-harvesting materials .

Antitumor Activity Study

A recent study examined the efficacy of a related hydrazone derivative against prostate cancer cells, demonstrating significant cytotoxic effects through both in vitro and in vivo assays. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Synthesis of Metal Complexes

Another investigation focused on synthesizing copper(II) complexes with hydrazone ligands derived from this compound. Characterization using X-ray diffraction revealed the formation of stable complexes with promising catalytic activity in organic transformations .

Mechanism of Action

The mechanism by which (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with DNA/RNA: Affecting gene expression or replication processes.

Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Modifications to the substituents on the furan ring significantly alter physicochemical and biological properties:

Key Insights :

Variations in the Hydrazide Moiety

The hydrazide component influences solubility and intermolecular interactions:

Key Insights :

Antifungal and Anticandidal Activity

Biological Activity

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide, identified by its CAS number 1259370-99-4, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C₁₈H₁₃ClN₂O₂, with a molecular weight of approximately 324.76 g/mol. Key physical properties include:

- Density : 1.3 ± 0.1 g/cm³

- LogP : 3.99, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of hydrazone derivatives have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. For example, a related hydrazone demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 6.3 to 12.5 µg/mL . This suggests potential for this compound in treating bacterial infections.

Anticancer Properties

Furan derivatives, including those containing nitro groups, have been reported to possess anticancer activities. Studies indicate that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival . The presence of the nitro group in this compound may enhance its cytotoxic effects against tumor cells.

Antiviral Activity

Hydrazones have also been explored for their antiviral properties. A related study indicated that certain hydrazone derivatives exhibited viral inhibitory properties comparable to established antiviral drugs such as Tamiflu and Remantadine . This opens avenues for further research into the antiviral potential of this compound.

Study on Antimicrobial Efficacy

In a comparative study, hydrazones derived from furan and benzohydrazide were tested against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Hydrazone A | Staphylococcus aureus | 12.5 |

| Hydrazone B | Escherichia coli | 6.3 |

| Hydrazone C | Pseudomonas aeruginosa | >50 |

Anticancer Mechanism Exploration

Another study focused on the anticancer mechanisms of furan-based hydrazones, suggesting that these compounds can inhibit cancer cell proliferation through ROS generation and apoptosis induction. The study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Condensation : Formation of the hydrazone bond via reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide under acidic or neutral conditions (e.g., ethanol with catalytic acetic acid) .

Purification : Recrystallization from ethanol or methanol, or column chromatography using silica gel to isolate the (E)-isomer .

- Key conditions: Temperature control (60–80°C), inert atmosphere (N₂) to prevent oxidation, and pH monitoring to optimize yield (typically 60–70%) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrazone bond geometry (E/Z) and substituent positions. For example, the imine proton (CH=N) in the (E)-isomer appears as a singlet at δ 8.2–8.5 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 248–252°C for analogous compounds) .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Candida spp. or bacterial strains (e.g., S. aureus), with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) and normal cells (e.g., NIH/3T3 fibroblasts) to evaluate selectivity (IC₅₀ values) .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerase II or cytochrome P450 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to enhance solubility of intermediates .

- Catalyst Optimization : Use p-toluenesulfonic acid (p-TsOH) for faster hydrazone formation vs. traditional acetic acid .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 70 h to 1.5 h) while maintaining yield (~70%) .

- Data-Driven Example : Analogous compounds with 4-chlorophenyl substituents showed 10–15% higher yields than nitro-substituted derivatives under identical conditions .

Q. How can contradictory data between computational predictions and experimental biological activities be resolved?

- Methodological Answer :

- Molecular Docking Validation : Compare predicted binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values. For example, nitro groups may enhance π-π stacking in simulations but reduce solubility in vitro .

- Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity .

- Synergistic Studies : Combine with known inhibitors (e.g., fluconazole) to assess additive vs. antagonistic effects .

Q. What strategies elucidate structure-activity relationships (SAR) for furan and benzohydrazide modifications?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring. For example, 4-nitrophenyl analogs showed 2-fold higher cytotoxicity than 4-chlorophenyl derivatives .

- Bioisosteric Replacement : Replace the furan ring with thiophene or pyrazole to assess impact on solubility and target binding .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. What in vitro models are suitable for evaluating anticancer mechanisms while minimizing off-target toxicity?

- Methodological Answer :

- Apoptosis Assays : Annexin V/PI staining in MCF-7 cells to quantify programmed cell death .

- ROS Detection : DCFH-DA fluorescence to measure reactive oxygen species (ROS) induction, linked to nitro group redox activity .

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). For example, SI > 4 indicates low off-target toxicity .

Q. How can enzyme inhibition studies clarify molecular targets and binding modes?

- Methodological Answer :

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) to identify competitive vs. non-competitive inhibition .

- Fluorescence Quenching : Monitor tryptophan residue quenching in target enzymes (e.g., topoisomerase II) to estimate binding constants .

- X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., cytochrome P450) to resolve binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.